molecular formula C18H17BrN2O3 B7115620 N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide

N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide

Cat. No.: B7115620
M. Wt: 389.2 g/mol
InChI Key: KVAPCGQANRMRNX-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-14-5-2-1-4-13(14)8-12-9-21(10-12)18(22)20-15-6-3-7-16-17(15)24-11-23-16/h1-7,12H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAPCGQANRMRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C3C(=CC=C2)OCO3)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxolyl group: This step might involve coupling reactions using reagents like palladium catalysts.

    Attachment of the bromophenyl group: This can be done through substitution reactions, often using brominated aromatic compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxolyl moiety.

    Reduction: Reduction reactions could be used to modify the bromophenyl group.

    Substitution: Various substitution reactions can be performed on the azetidine ring or the aromatic groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it could be studied for its potential interactions with various biomolecules, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate the enzyme’s activity through binding to its active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-4-yl)-3-[(2-chlorophenyl)methyl]azetidine-1-carboxamide
  • N-(1,3-benzodioxol-4-yl)-3-[(2-fluorophenyl)methyl]azetidine-1-carboxamide

Uniqueness

The uniqueness of “N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide” might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.

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